![molecular formula C13H6N2O5 B1213979 2,7-Dinitro-9-fluorenone CAS No. 31551-45-8](/img/structure/B1213979.png)
2,7-Dinitro-9-fluorenone
Overview
Description
Synthesis Analysis
The synthesis of 2,7-Dinitro-9-fluorenone involves the oxidation and nitration of fluorene. Optimal conditions include the use of H2O as a solvent and a nitrating reagent mix of HNO3 (65%) and H2SO4 (96%), with the reagent added dropwise at reflux. This process yields this compound with a high purity and yield exceeding 90% (Zhangtao Zhao, 2010).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various spectroscopic techniques, including IR and NMR spectroscopy. Its structure features a planar fluorene nucleus with nitro groups that may influence its electronic properties and reactivity. Notably, the fluorene nucleus is planar, indicating little interaction between the benzene rings or between the rings and the carbonyl group (D. Dorset et al., 1972).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including its role as a precursor in the synthesis of diamino derivatives through reduction processes. Its nitro groups are reactive centers that facilitate further functionalization and the introduction of diverse substituents, enabling the synthesis of complex molecules and materials (Guo-Jun Lian & M. Polk, 1996).
Physical Properties Analysis
This compound exhibits distinctive physical properties, including a high melting point and stability under thermal conditions. Its crystals are transparent in the visible and near-infrared region, showing potential for optical applications. The material's birefringence and nonlinear optical coefficients have been measured, indicating its suitability for optical second-harmonic generation (S. Nakao et al., 2003).
Chemical Properties Analysis
The electron-accepting properties of this compound and its derivatives have been extensively studied, revealing its strong electron-accepting capabilities. This makes it a valuable component in the development of electron-acceptor materials for electronic and photonic applications. Its capacity to form charge-transfer complexes and its cyclic voltammetry profiles underscore its role as a versatile electron acceptor in materials science (I. F. Perepichka et al., 1998).
Scientific Research Applications
Synthesis and Chemical Properties
2,7-Dinitro-9-fluorenone can be synthesized from fluorene by oxidation and nitration. The synthesis involves specific conditions such as using H2O as solvent, HNO3-H2SO4 as nitrating reagent, and controlled reaction times, yielding a high purity product. This compound's structures are characterized using IR and NMR spectra, emphasizing its chemical complexity and potential for diverse applications (Zhao, 2010).
Use in Polymer Science
One of the key applications of this compound is in the field of polymer science. It has been used in the synthesis of heat-resistant polyimides and polyamides. These materials are noted for their stability up to 430°C and high anaerobic char yield at 800°C, making them suitable for high-temperature applications (Diakoumakos & Mikroyannidis, 1994).
Optical Applications
This compound has significant potential in optical applications, particularly in the field of nonlinear optics. Its linear and nonlinear optical properties, such as birefringence and high optical quality, make it a candidate for usage in optical second-harmonic generation. This highlights its potential in advanced optical technologies (Nakao et al., 2003).
properties
IUPAC Name |
2,7-dinitrofluoren-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6N2O5/c16-13-11-5-7(14(17)18)1-3-9(11)10-4-2-8(15(19)20)6-12(10)13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVGAFBXTXDYIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=CC(=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6N2O5 | |
Record name | 2,7-DINITRO-9H-FLUOREN-9-ONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4025163 | |
Record name | 2,7-Dinitro-9H-fluoren-9-one | |
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Molecular Weight |
270.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,7-dinitro-9h-fluoren-9-one is a light green solid. Used a photo conducting material. (NTP, 1992), Light green solid; [CAMEO] Yellow to brown crystalline powder; [Acros Organics MSDS] | |
Record name | 2,7-DINITRO-9H-FLUOREN-9-ONE | |
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Record name | 2,7-Dinitrofluorenone | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
Record name | 2,7-DINITRO-9H-FLUOREN-9-ONE | |
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Vapor Pressure |
0.00000001 [mmHg] | |
Record name | 2,7-Dinitrofluorenone | |
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CAS RN |
31551-45-8 | |
Record name | 2,7-DINITRO-9H-FLUOREN-9-ONE | |
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Record name | 2,7-Dinitro-9-fluorenone | |
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Record name | 2,7-Dinitrofluorenone | |
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Record name | 2,7-Dinitro-9-fluorenone | |
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Record name | 9H-Fluoren-9-one, 2,7-dinitro- | |
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Record name | 2,7-Dinitro-9H-fluoren-9-one | |
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Record name | 2,7-dinitro-9H-fluoren-9-one | |
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Record name | 2,7-DINITRO-9-FLUORENONE | |
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Melting Point |
554 to 563 °F (NTP, 1992) | |
Record name | 2,7-DINITRO-9H-FLUOREN-9-ONE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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